molecular formula C9H11NO B094410 N-Methyl-p-toluamide CAS No. 18370-11-1

N-Methyl-p-toluamide

Cat. No.: B094410
CAS No.: 18370-11-1
M. Wt: 149.19 g/mol
InChI Key: FZIOOTTWDRFBKU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Methyl-p-toluamide, also known as N,4-Dimethylbenzamide or DEET, is primarily used as an insect repellent . It is widely used to repel biting pests such as mosquitoes and ticks .

Mode of Action

Recent studies suggest that DEET is an acetylcholinesterase inhibitor . Deet was found to be a poor acetylcholinesterase inhibitor, even at a concentration of 10 mm . Neurophysiological recordings showed that DEET had excitatory effects on the housefly larval central nervous system . These findings suggest DEET is likely targeting octopaminergic synapses to induce neuroexcitation and toxicity in insects .

Biochemical Pathways

DEET is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and Nethyl-m-toluamide (ET) . It appears that the CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism of DEET .

Pharmacokinetics

It is known that deet is metabolized by cytochrome p450 enzymes . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DEET and their impact on its bioavailability.

Result of Action

The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans . DEET also blocked Na+ and K+ channels in patch clamped rat cortical neurons, with IC50 values in the micromolar range .

Action Environment

DEET is often sold and used in spray or lotion in concentrations up to 100% . Higher concentrations can be safely applied to clothing, although it may damage some types of synthetic fibers . Environmental factors such as temperature, humidity, and the presence of other substances can influence the action, efficacy, and stability of DEET.

Biochemical Analysis

Biochemical Properties

N-Methyl-p-toluamide interacts with various enzymes and proteins. It is metabolized in humans by cytochrome P450 enzymes into primary metabolites . The CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism of this compound .

Cellular Effects

This compound has been found to have excitatory effects on the central nervous system . It is likely targeting octopaminergic synapses to induce neuroexcitation and toxicity in insects . In humans, the ion channel blocking action of this compound in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It has been suggested that this compound targets octopaminergic synapses to induce neuroexcitation and toxicity in insects . The ion channel blocking action of this compound in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth .

Temporal Effects in Laboratory Settings

It is known that this compound is a poor acetylcholinesterase inhibitor, even at a concentration of 10 mM .

Dosage Effects in Animal Models

Large oral doses of this compound lead to nausea, vomiting, bradycardia, and seizures . Contact exposure to this compound also has the potential for dermal effects, as it can lead to numbness and redness of the affected area .

Metabolic Pathways

This compound is involved in metabolic pathways that are mediated by cytochrome P450 enzymes . The CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-p-toluamide can be synthesized through the reaction of p-toluic acid with methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with methylamine to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of p-toluic acid followed by methylation. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-p-toluamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methyl-p-toluamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    N,N-Diethyl-m-toluamide (DEET): A widely used insect repellent.

    N,N-Dimethylbenzamide: Another derivative of benzamide with similar properties.

Comparison: N-Methyl-p-toluamide is unique in its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to DEET, this compound has a different mechanism of action and is used in different applications. While DEET is primarily used as an insect repellent, this compound finds applications in organic synthesis and industrial processes .

Properties

IUPAC Name

N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIOOTTWDRFBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171465
Record name N-Methyl-p-toluamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18370-11-1
Record name N-Methyl-p-toluamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-p-toluamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.00 g of 4-methylbenzoic acid was suspended in a mixed solvent of 30 mL of methylene chloride and 20 μL of N,N-dimethylformamide, to which 2.9 mL of oxalyl chloride was added dropwise at room temperature, and this suspension was stirred for 5.5 hours at room temperature. Then, 1.79 g of monomethylamine hydrochloride was added to the reaction mixture, to which 15.4 mL of triethylamine was added dropwise in an ice bath, and the mixture was stirred for one hour at room temperature. The reaction mixture, to which water was added, was adjusted to pH 3 with 6M hydrochloric acid, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was purified by silica gel column chromatography [eluent; chloroform:acetone=5:1] to yield 2.11 g of N,4-dimethylbenzamide as light orange solid.
Quantity
3 g
Type
reactant
Reaction Step One
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2.9 mL
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1.79 g
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15.4 mL
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0 (± 1) mol
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Reaction Step Four
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Quantity
0 (± 1) mol
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solvent
Reaction Step Five
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20 μL
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Reaction Step Six
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30 mL
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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